3-Amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-OL
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Overview
Description
3-Amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-OL is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of amino, difluoro, and fluoro-methylphenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoro-methylphenyl Intermediate: The starting material, 4-fluoro-3-methylbenzaldehyde, undergoes a reaction with a suitable fluorinating agent to introduce the difluoro group.
Amination: The intermediate is then subjected to amination using an appropriate amine source under controlled conditions to introduce the amino group.
Hydroxylation: The final step involves the hydroxylation of the intermediate to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amine derivatives.
Scientific Research Applications
3-Amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluoro groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-difluoropropan-1-ol: Similar in structure but lacks the fluoro-methylphenyl group.
4-Fluoro-3-methylphenylamine: Contains the fluoro-methylphenyl group but lacks the difluoro and hydroxyl groups.
Uniqueness
3-Amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-OL is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and fluoro-methylphenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6-4-7(2-3-8(6)11)9(14)10(12,13)5-15/h2-4,9,15H,5,14H2,1H3 |
InChI Key |
KBECQKTUFKEETC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(CO)(F)F)N)F |
Origin of Product |
United States |
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